molecular formula C20H41NO6 B094842 N-Tetradecyl-D-gluconamide CAS No. 18375-64-9

N-Tetradecyl-D-gluconamide

Cat. No.: B094842
CAS No.: 18375-64-9
M. Wt: 391.5 g/mol
InChI Key: UJDMIHIBQDGSFG-AKHDSKFASA-N
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Description

N-Tetradecyl-D-gluconamide is a chemical compound with the molecular formula C20H41NO6. It is an amide derivative of D-gluconic acid, where the amide group is substituted with a tetradecyl (C14) alkyl chain. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and detergents .

Scientific Research Applications

N-Tetradecyl-D-gluconamide has several scientific research applications:

Future Directions

N-Tetradecyl-D-gluconamide and other aldonamides are interesting, sugar-based molecules used in various fields, from detergency to medicine . Their valorization, especially as alternatives to petroleum-based substances, can be slowed down by their synthetic pathway, which is generally not in accordance with green chemistry principles, and is also not economically competitive . Therefore, future research could focus on developing more efficient and sustainable synthesis methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecyl-D-gluconamide can be synthesized through the aminolysis of D-gluconolactone with tetradecylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Tetradecyl-D-gluconamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Tetradecyl-D-gluconamide involves its interaction with lipid membranes due to its amphiphilic structure. The tetradecyl chain interacts with hydrophobic regions, while the gluconamide head interacts with hydrophilic regions. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecyl-D-gluconamide is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-20(27)19(26)18(25)17(24)16(23)15-22/h16-19,22-26H,2-15H2,1H3,(H,21,27)/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDMIHIBQDGSFG-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-64-9
Record name N-Tetradecyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tetradecyl-D-gluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tetradecyl-D-gluconamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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